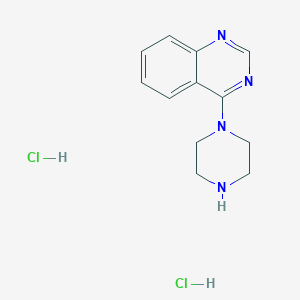

4-Piperazin-1-yl-quinazoline dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-piperazin-1-ylquinazoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZVFBJJKRMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-quinazoline dihydrochloride typically involves the reaction of quinazoline derivatives with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Piperazin-1-yl-quinazoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action

4-Piperazin-1-yl-quinazoline derivatives have been identified as potent inhibitors of various cancer-related pathways. For instance, compounds derived from this scaffold have shown significant inhibitory activity against the phosphorylation of platelet-derived growth factor receptors (PDGFR), which are crucial in tumor proliferation and metastasis .

Case Studies

- Breast Cancer : A study demonstrated that novel derivatives exhibited superior anticancer activity against the T-47D breast cancer cell line compared to their precursors. The most effective compounds showed cytotoxicity comparable to established chemotherapeutics like Staurosporine .

- EGFR Inhibition : Another investigation highlighted the effectiveness of certain quinazoline derivatives in inhibiting epidermal growth factor receptors (EGFR) with an IC50 value of 0.096 μM, showcasing their potential as targeted cancer therapies .

Anti-inflammatory Activity

4-Piperazin-1-yl-quinazoline has been investigated for its anti-inflammatory properties. Compounds synthesized from this structure have shown promising results in reducing inflammation markers and mediators.

Research Findings

A specific derivative was noted for its significant anti-inflammatory activity, outperforming standard treatments like indomethacin . The docking studies confirmed that these compounds effectively bind to target proteins involved in inflammatory responses.

Antiviral Properties

The compound's antiviral potential has also been explored, particularly against viral infections such as influenza and hepatitis C virus (HCV).

Efficacy Against Viruses

Research indicated that certain quinazoline derivatives exhibit potent antiviral activity with IC50 values lower than 10 μM against influenza viruses and significant inhibition of HCV NS3/4A protease . This suggests a viable pathway for developing antiviral therapies based on this chemical structure.

Other Therapeutic Applications

In addition to its anticancer and anti-inflammatory properties, 4-Piperazin-1-yl-quinazoline dihydrochloride has been studied for various other applications:

- Antidiabetic Agents : Some derivatives have shown inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential use in diabetes management .

- Antifungal Activity : The compound has demonstrated antifungal properties against various fungi, suggesting its utility in treating fungal infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Piperazin-1-yl-quinazoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

The following analysis compares 4-piperazin-1-yl-quinazoline dihydrochloride with structurally and functionally related compounds, focusing on pharmacological targets, potency, and applications.

CDK Inhibitors with Piperazine or Quinazoline Moieties

Compounds targeting CDKs often share piperazine or heterocyclic cores to optimize kinase binding. Key comparisons include:

Key Findings :

- Vanoxerine dihydrochloride, a triple CDK2/4/6 inhibitor, exhibits broader anticancer activity than CDK2- or CDK4/6-specific inhibitors like Adapalene and Rafoxanide .

- The dihydrochloride salt in 4-piperazin-1-yl-quinazoline likely enhances solubility, analogous to vanoxerine, but its CDK inhibition profile requires further validation .

Structural Analogs with Piperazine Substitutions

Piperazine-containing compounds vary in core heterocycles and substituents, impacting bioactivity:

Key Findings :

- Substitution at the 4-position of quinazoline (e.g., chlorine in anticonvulsant analogs) significantly alters biological activity compared to unsubstituted derivatives .

- Trifluoromethyl groups in pyrimidine analogs (e.g., 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride) may enhance metabolic stability or target affinity .

Physicochemical and Pharmacokinetic Comparisons

Dihydrochloride salts are frequently employed to improve solubility:

Key Findings :

Actividad Biológica

4-Piperazin-1-yl-quinazoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a quinazoline core with a piperazine substituent. Its molecular formula is CHClN and it has a molecular weight of approximately 287.19 g/mol. The presence of both the piperazine and quinazoline moieties contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on p21-activated kinase 4 (PAK4), with IC values as low as 0.060 μM, indicating potent activity against this target. This inhibition is associated with antiproliferative effects in cancer cell lines such as A549.

- Neuropharmacological Effects : Research indicates potential applications in neuropharmacology, where it may modulate neurotransmitter receptors, suggesting a role in treating neurological disorders.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| PAK4 Inhibition | Potent inhibitor with IC values around 0.060 μM | |

| Anticancer Properties | Induces apoptosis and inhibits proliferation in cancer cell lines | |

| Neurotransmitter Modulation | Potential effects on neurotransmitter receptors | |

| Antimicrobial Activity | Exhibits activity against various microbial strains |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiproliferative Activity : A study demonstrated that compounds derived from this structure significantly inhibited cell cycle progression in A549 lung cancer cells, leading to reduced migration and invasion capabilities.

- Enzyme Targeting : Further investigations revealed that derivatives of this compound could selectively inhibit the phosphorylation of platelet-derived growth factor receptor (PDGFR), showcasing its potential in targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications that enhance the compound's solubility and bioavailability, crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Piperazin-1-yl-quinazoline dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution between 4-chloronitrobenzene derivatives and piperazine under alkaline conditions, followed by reduction of the nitro group and subsequent dihydrochloride salt formation via HCl treatment . Key factors include reaction temperature (60–90°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. For example, excess piperazine (1.5–2.0 equivalents) improves substitution efficiency, while prolonged reaction times may lead to byproducts like N-oxide derivatives . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride form with ≥85% purity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted using HPLC or UV-Vis spectroscopy under controlled conditions. The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) media, with degradation products including free piperazine and quinazoline derivatives . Thermal stability tests (25–60°C) reveal accelerated decomposition at higher temperatures, requiring storage at 2–8°C in desiccated environments . Buffered solutions (pH 6–7) with inert atmospheres (N₂) minimize oxidative degradation during experimental workflows .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 4-Piperazin-1-yl-quinazoline derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . For instance, ICReDD’s integrated approach combines computational modeling with high-throughput screening to identify optimal catalysts (e.g., Pd/C for nitro reduction) and solvent systems . Machine learning models trained on databases like REAXYS or PISTACHIO further prioritize synthetic routes with >90% predicted success rates .

Q. What experimental designs are recommended for resolving contradictions in bioactivity data across cell-based assays?

- Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or metabolite interference. A factorial design of experiments (DoE) can isolate confounding variables:

- Factors : Cell passage number, serum concentration, compound pre-incubation time.

- Responses : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).

Statistical analysis (ANOVA) identifies significant interactions, while orthogonal assays (e.g., SPR for target binding) validate specificity . Dose-response curves should be replicated in ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis) .

Q. How can impurity profiles of this compound be systematically characterized?

- Methodological Answer : Impurity analysis requires a tiered approach:

LC-MS/MS : Identifies major impurities (e.g., unreacted 4-chloronitrobenzene or N-methylpiperazine adducts) using m/z thresholds .

NMR (¹H/¹³C) : Confirms structural anomalies, such as regioisomeric quinazoline derivatives.

Accelerated Stability Testing : Exposes samples to 40°C/75% RH for 4 weeks to detect degradation products .

Thresholds for pharmacologically relevant impurities should align with ICH Q3A guidelines (<0.15% for unknown impurities) .

Q. What methodologies assess the environmental fate of this compound in aqueous ecosystems?

- Methodological Answer : Environmental persistence studies involve:

- Photodegradation : Expose solutions to UV light (254 nm) and monitor half-life via LC-MS.

- Biodegradation : OECD 301F tests with activated sludge to measure microbial mineralization.

- Adsorption Studies : Use HPLC to quantify compound binding to soil organic matter (e.g., humic acids) . Predictive models like EPI Suite estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) profiles, guiding disposal protocols to prevent aquatic contamination .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported receptor-binding affinities of 4-Piperazin-1-yl-quinazoline derivatives?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., radioligand vs. fluorescence polarization) or buffer composition (e.g., divalent cations altering receptor conformation). Standardization steps:

- Use reference compounds (e.g., known kinase inhibitors) as internal controls.

- Validate findings across orthogonal platforms (SPR, ITC) to confirm binding kinetics (KD, kon/koff) .

- Meta-analysis of published data using tools like Forest plots to identify outliers and systemic biases .

Synthetic Route Optimization

Q. What advanced separation techniques improve purity of this compound?

- Methodological Answer : Membrane-based technologies (e.g., nanofiltration) remove low-MW impurities (<500 Da), while preparative HPLC with HILIC columns resolves polar byproducts . For scale-up, continuous-flow crystallization in anti-solvent systems (e.g., ethanol/water) enhances particle uniformity and reduces chloride counterion variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.